
Intiquinatine
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Description
Intiquinatine, also known as Tiliquinatine, may have potential anticancer activity.
Q & A
Q. Basic: How should researchers design experiments to evaluate the biological activity of Intiquinatine?
Methodological Answer:
Experimental design should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure alignment with research objectives . For in vitro assays, include control groups (positive/negative) and replicate experiments to account for variability. Dose-response curves and time-dependent activity assessments are critical. Validate findings using orthogonal methods (e.g., enzymatic assays vs. cell-based viability tests) to confirm biological relevance . Pre-register protocols to minimize bias and enhance reproducibility .
Q. Basic: What analytical methodologies are recommended for validating the chemical structure of this compound?
Methodological Answer:
Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Assign proton/carbon shifts and compare with predicted spectra from computational tools (e.g., ACD/Labs or MestReNova) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm mass accuracy.
- X-ray Crystallography: Resolve stereochemistry for novel derivatives .
Cross-reference data with published spectral libraries (e.g., PubChem or Reaxys) to rule out misidentification .
Q. Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Analysis: Use HPLC with UV/Vis or charged aerosol detection (CAD) to quantify impurities (>98% purity threshold for pharmacological studies) .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor decomposition via LC-MS. Apply Arrhenius kinetics to predict shelf life .
- Statistical Validation: Use ANOVA to compare batch-to-batch variability and establish acceptance criteria .
Q. Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, tissue distribution, and metabolite activity to identify discrepancies in drug delivery or metabolism .
- Triangulation: Cross-validate findings using ex vivo models (e.g., organoids) or computational simulations (e.g., PBPK modeling) .
- Dose Adjustments: Recalibrate in vivo dosages based on protein-binding effects or interspecies metabolic differences .
Q. Advanced: What statistical models are effective for optimizing the synthetic yield of this compound?
Methodological Answer:
- Design of Experiments (DOE): Apply factorial designs (e.g., Box-Behnken or Central Composite) to identify critical reaction parameters (temperature, catalyst loading) .
- Machine Learning: Train regression models on historical reaction data to predict optimal conditions .
- Response Surface Methodology (RSM): Visualize multi-variable interactions and derive Pareto-optimal solutions for yield vs. cost .
Q. Advanced: How can multi-omics data be integrated to elucidate this compound’s mechanism of action?
Methodological Answer:
- Transcriptomics/Proteomics: Use pathway enrichment tools (e.g., GSEA, STRING) to identify dysregulated targets .
- Metabolomics: Map metabolic shifts via untargeted LC-MS and correlate with phenotypic outcomes .
- Network Pharmacology: Construct interaction networks (e.g., Cytoscape) to prioritize hub targets and validate via CRISPR knockdown .
Q. Advanced: How should researchers address reproducibility challenges in this compound studies?
Methodological Answer:
- Protocol Standardization: Document synthetic steps, purification methods, and analytical conditions in machine-readable formats (e.g., Chemotion ELN) .
- Open Science Practices: Share raw spectra, chromatograms, and datasets in FAIR-compliant repositories .
- Collaborative Replication: Engage independent labs for blinded validation, particularly for high-impact claims .
Q. Advanced: What interdisciplinary frameworks are suitable for studying this compound’s applications in non-traditional contexts (e.g., neuroprotection or antimicrobial resistance)?
Methodological Answer:
- Systems Biology: Combine gene-editing (CRISPR), high-content imaging, and AI-driven phenotype screening to uncover off-target effects .
- Ethnopharmacology: Partner with field researchers to validate traditional use claims via bioprospecting and ecological studies .
- Ethics-Compliant Design: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with societal needs .
Properties
CAS No. |
445041-75-8 |
---|---|
Molecular Formula |
C18H14BrNO4 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(2R)-2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoic acid |
InChI |
InChI=1S/C18H14BrNO4/c1-11(18(21)22)23-14-5-7-15(8-6-14)24-17-9-3-12-2-4-13(19)10-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1 |
InChI Key |
CIINOWXZLVATIR-LLVKDONJSA-N |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
445041-75-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Intiquinatine; Tiliquinatine. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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